molecular formula C33H33ClN2O3 B1139493 N-Benzylnaltrindole hydrochloride

N-Benzylnaltrindole hydrochloride

Cat. No.: B1139493
M. Wt: 541.1 g/mol
InChI Key: KDEBSUYWJUBPCB-ZHYTUUPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

N-Benzylnaltrindole hydrochloride has several scientific research applications:

Mechanism of Action

N-Benzylnaltrindole hydrochloride acts as a potent δ2-selective opioid receptor antagonist . It has a longer duration of action in vivo than Naltriben (NTB) . It serves as a useful tool in the pharmacologic characterization of δ-opioid receptor function .

Safety and Hazards

N-Benzylnaltrindole hydrochloride is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wash hands thoroughly after handling . In case of exposure or concern, it’s advised to get medical advice/attention .

Preparation Methods

The synthesis of N-Benzylnaltrindole hydrochloride involves several steps. The primary synthetic route includes the reaction of naltrindole with benzyl chloride in the presence of a base to form N-benzylnaltrindole. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves:

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate.

    Purification: The product is purified by recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

N-Benzylnaltrindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-Benzylnaltrindole hydrochloride is unique due to its high selectivity and long duration of action compared to other delta-opioid receptor antagonists. Similar compounds include:

This compound stands out due to its prolonged action and high selectivity, making it a valuable tool in opioid receptor research.

Properties

IUPAC Name

(1S,2S,13R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27?,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEBSUYWJUBPCB-ZHYTUUPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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